molecular formula C7H9ClN2O2 B2826490 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1006493-69-1

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2826490
M. Wt: 188.61
InChI Key: OSPYIDWWAWGJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

To a solution of methyl 4-chloro-1-(1-methylethyl)-1H-pyrazole-3-carboxylate (105 mg) in 1,4-dioxane (3 ml) was added 2M hydrochloric acid (3 ml) and the mixture heated at 105° C. for 18 h. The solvent was removed in vacuo to give the title compound as a yellow oil (98 mg).
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:10]([O:12]C)=[O:11])=[N:4][N:5]([CH:7]([CH3:9])[CH3:8])[CH:6]=1.Cl>O1CCOCC1>[Cl:1][C:2]1[C:3]([C:10]([OH:12])=[O:11])=[N:4][N:5]([CH:7]([CH3:8])[CH3:9])[CH:6]=1

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
ClC=1C(=NN(C1)C(C)C)C(=O)OC
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NN(C1)C(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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